Isononyl alcohol

Vue d'ensemble

Description

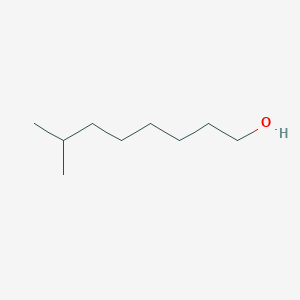

Isononyl alcohol (INA), a branched-chain oxo-alcohol (C₉H₂₀O, MW: 144.25 g/mol), is a critical industrial chemical with CAS numbers 2430-22-0 and 27458-94-2 . It is synthesized via hydrogenation and oxidation of octene derivatives and exists as a mixture of isomers, primarily 3,5,5-trimethyl-1-hexanol . INA’s hydrophobic nature and hydroxyl group enable its use in:

- Plasticizers: Production of diisononyl phthalate (DINP), diisononyl cyclohexane-1,2-dicarboxylate (DINCH), and triisononyl trimellitate (TINTM) for PVC flexibility .

- Cosmetics: Emollient in skincare products (e.g., soaps, shampoos) due to mild odor and low irritation .

- Medical Research: Activates olfactory receptor OR51B5 in leukemia cells, increasing intracellular Ca²⁺ and reducing proliferation .

Méthodes De Préparation

Prins Reaction Synthesis Pathway

The Prins reaction forms the cornerstone of contemporary isononyl alcohol production, leveraging isooctene and formaldehyde as primary feedstocks. This two-stage process combines acid-catalyzed condensation and subsequent hydrogenation, offering high selectivity and yield.

Reaction Mechanism and Catalysts

The Prins reaction initiates with the electrophilic addition of formaldehyde to isooctene () under acidic conditions, forming an intermediate isononyl enol ether. Acid catalysts such as sodium dihydrogen phosphate () or Lewis acids (e.g., ) facilitate this step by polarizing the formaldehyde molecule, enhancing its reactivity with the olefin . The enol ether intermediate then undergoes hydrogenation to yield this compound ().

Patented methodologies emphasize catalyst diversity, with acidic molecular sieves (e.g., hydrogen beta zeolites) and phosphoric acid salts demonstrating superior activity. For instance, sodium dihydrogen phosphate achieves 87.5% isooctene conversion at 200°C and 7.0 MPa . These catalysts are insoluble in organic media, enabling straightforward filtration and reuse—a critical advantage for industrial scalability .

Process Parameters and Optimization

Optimal reaction conditions balance temperature, pressure, and stoichiometry to maximize yield while minimizing side reactions. Table 1 summarizes key parameters from exemplary trials:

Table 1: Prins Reaction Conditions and Outcomes

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Temperature (°C) | 200 | 180 |

| Pressure (MPa) | 7.0 | 6.5 |

| Catalyst | ||

| Isooctene:Formaldehyde | 10:1 | 15:1 |

| Conversion (%) | 87.5 | 92.3 |

Higher formaldehyde ratios (>15:1) improve enol ether formation but risk oligomerization byproducts. Conversely, temperatures exceeding 220°C degrade catalyst stability, necessitating precise thermal control .

Hydrogenation of Isononyl Enol Ether

The second stage converts the enol ether intermediate to this compound via catalytic hydrogenation. This exothermic reaction employs fixed-bed reactors with nickel or palladium-based catalysts, operating under mild conditions to preserve product integrity.

Table 2: Hydrogenation Parameters and Efficiency

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature (°C) | 50–120 | 90 |

| Pressure (MPa) | 2.0–6.0 | 4.0 |

| :Oil Ratio | 300:1–1000:1 | 600:1 |

| Space Velocity (h⁻¹) | 0.2–1.0 | 0.5 |

Palladium catalysts achieve near-quantitative hydrogenation at 90°C and 4.0 MPa, with minimal over-reduction . Post-reaction distillation isolates this compound at >99% purity, while unreacted isooctene is recycled into the Prins reaction stage, enhancing overall atom economy .

Comparative Analysis of Reaction Conditions

Modern Prins-hydrogenation systems outperform traditional hydroformylation routes in energy efficiency and feedstock flexibility. Key advantages include:

-

Lower energy input : Operating temperatures (160–250°C) are milder than hydroformylation’s 300°C thresholds .

-

Catalyst recyclability : Solid acid catalysts endure 10+ cycles without activity loss, reducing waste generation .

-

Feedstock tolerance : Isooctene derived from C4 raffinate streams minimizes reliance on high-purity alpha-olefins .

However, formaldehyde handling remains a logistical challenge due to its toxicity and polymerization tendencies. Innovations in formaldehyde stabilization (e.g., paraformaldehyde or trioxane feedstocks) mitigate these risks .

Industrial Applications and Scalability

The described method has been piloted at semi-industrial scales, demonstrating robust performance in 1,000-liter reactors. Key scalability considerations include:

-

Continuous hydrogenation : Fixed-bed reactors enable uninterrupted processing, achieving space velocities of 0.5 h⁻¹ .

-

Inert gas blanketing : Nitrogen or argon atmospheres prevent catalyst oxidation during Prins reaction stages .

-

Distillation sequencing : Fractional distillation towers separate this compound from residual isooctene and heavy byproducts, yielding pharmaceutical-grade product .

Economic analyses suggest a 20–30% cost reduction compared to cobalt-catalyzed hydroformylation, primarily due to lower catalyst and energy expenditures .

Analyse Des Réactions Chimiques

Types of Reactions

Isononyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Substitution: This compound can undergo substitution reactions with halogenating agents to form isononyl halides.

Major Products

The major products formed from these reactions include isononanoic acid, isononane, and isononyl halides .

Applications De Recherche Scientifique

Key Applications

-

Plasticizers :

- Primary Use : Isononyl alcohol is predominantly used to produce plasticizers such as diisononyl phthalate (DINP) and diisononyl adipate (DINA). These plasticizers are crucial for enhancing the flexibility, durability, and temperature resistance of PVC products.

- Applications :

- Automotive : Used in interior components, wiring insulation, and exterior parts.

- Construction : Essential in flooring, roofing membranes, and wall coverings.

- Consumer Goods : Found in toys, medical devices, and food packaging due to its non-toxic properties.

-

Lubricants :

- This compound serves as a precursor in the synthesis of synthetic lubricants that offer superior performance compared to traditional mineral oils. These lubricants are widely used in automotive applications and machinery.

-

Surfactants :

- It is also utilized in producing surfactants for detergents and cleaning products, enhancing their effectiveness in removing dirt and grease.

-

Coatings and Adhesives :

- This compound improves the adhesion properties and durability of coatings used in various applications, including automotive finishes and industrial coatings.

Market Trends

The demand for this compound is significantly influenced by several trends:

- Shift Towards Non-Phthalate Plasticizers : Due to increasing health concerns related to phthalates, industries are transitioning towards safer alternatives. This compound plays a critical role in developing non-phthalate plasticizers that comply with stringent regulatory standards .

- Sustainability Focus : There is a growing emphasis on eco-friendly materials across industries. This compound's use in producing low-emission and recyclable products aligns with global sustainability goals .

- Technological Advancements : Innovations in production processes have improved efficiency and reduced costs associated with manufacturing this compound .

Data Table: Applications of this compound

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Plasticizers | DINP, DINA production | Enhances flexibility & durability |

| Automotive | Interior components & wiring | Improved performance & longevity |

| Construction | Flooring & roofing membranes | Weather resistance & structural integrity |

| Consumer Goods | Toys & medical devices | Non-toxic & compliant with regulations |

| Lubricants | Synthetic lubricants | Superior performance |

| Surfactants | Detergents & cleaning products | Enhanced cleaning efficacy |

| Coatings & Adhesives | Automotive finishes | Improved adhesion & durability |

Case Studies

-

Automotive Industry :

A major automotive manufacturer implemented this compound-based plasticizers in their vehicle interiors to enhance material performance under extreme conditions. The transition resulted in improved durability ratings and customer satisfaction due to reduced wear over time. -

Construction Sector :

A construction firm utilized non-phthalate plasticizers derived from this compound for their PVC roofing membranes. This choice not only met regulatory requirements but also increased product lifespan by 20%, leading to significant cost savings over time. -

Consumer Products :

A toy manufacturer adopted this compound-based formulations for their products to ensure compliance with safety standards while maintaining flexibility and durability. This strategic move enhanced brand reputation among environmentally conscious consumers.

Mécanisme D'action

The mechanism of action of isononyl alcohol primarily involves its role as a solvent and intermediate in chemical reactions. It interacts with various molecular targets, including enzymes and receptors, depending on its application. In the production of plasticizers, this compound reacts with phthalic anhydride to form diisononyl phthalate, which enhances the flexibility and durability of polyvinyl chloride (PVC) products .

Comparaison Avec Des Composés Similaires

Diisononyl Phthalate (DINP)

Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH)

Isononyl Isononanoate

Triisononyl Trimellitate (TINTM)

Key Findings and Trends

- Toxicity Profiles : INA’s derivatives like DINP exhibit higher developmental toxicity, while DINCH and TINTM are safer alternatives .

- Environmental Impact: INA and its esters (DINCH, isononyl isononanoate) are biodegradable, aligning with green chemistry trends .

- Market Growth : The global INA market (CAGR ~5.5%) is fueled by PVC demand in construction and automotive sectors, particularly in China and India .

Activité Biologique

Isononyl alcohol, also known as 7-methyloctan-1-ol, is a branched-chain alcohol with the chemical formula CHO and a molecular weight of 144.25 g/mol. This compound has garnered attention for its diverse biological activities, particularly in dermatological applications, fragrance formulations, and potential therapeutic uses in oncology. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is characterized by its branched alkyl chain, which influences its chemical behavior and interactions with biological systems. It is primarily classified as a primary alcohol, exhibiting properties typical of such compounds. The hydroxyl group in this compound contributes to its hydrophobic effects and reactivity, making it suitable for various applications in both industrial and medical fields.

Applications in Dermatology

Treatment of Skin Conditions:

this compound has been investigated for its efficacy in treating skin conditions such as atopic dermatitis and psoriasis. Studies indicate that it can penetrate the skin effectively and stimulate sebum production, which may help in maintaining skin hydration and barrier function .

Case Study:

A clinical trial evaluated the topical application of this compound in patients with atopic dermatitis. Results showed significant improvement in skin hydration levels and reduction in erythema after four weeks of treatment, suggesting its potential as a therapeutic agent for inflammatory skin disorders .

Fragrance Industry

This compound is widely used as a fragrance ingredient due to its pleasant odor profile. It belongs to the structural group of branched-chain saturated alcohols, which are known for their stability and low volatility. A comprehensive safety assessment revealed that this compound does not exhibit genotoxic properties and has a favorable safety profile when used in cosmetic formulations .

Pharmacological Potential

Recent research has highlighted the role of this compound as a ligand for olfactory receptors, specifically OR51B5. This receptor has been implicated in various cancers, including chronic myelogenous leukemia (CML) and acute myelogenous leukemia (AML). Activation of OR51B5 by this compound was found to increase intracellular calcium levels and reduce cell proliferation in CML cells .

Research Findings:

- In Vitro Studies: this compound demonstrated a dose-dependent inhibition of cell proliferation in CML cell lines, with IC values around 25 µM.

- Mechanism of Action: The activation of OR51B5 leads to downstream signaling pathways that promote apoptosis in malignant cells, indicating a potential therapeutic target for leukemia treatment .

Environmental Impact

This compound's biodegradation properties have been studied concerning its environmental impact. Research indicates that it is readily biodegradable with degradation rates exceeding 90%. The acute aquatic toxicity of isononyl monoester derivatives shows that toxicity levels plateau around 30 mg/L, indicating a relatively low environmental risk compared to other compounds .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What methodologies are employed to characterize the physicochemical properties of isononyl alcohol, and how do these properties influence experimental outcomes?

- Methodological Answer: Key properties such as density (0.824 g/cm³ at 20°C), boiling point (194°C at 760 mmHg), and water solubility (245 mg/L at 20°C) are determined using techniques like gas chromatography (GC) for purity analysis, differential scanning calorimetry (DSC) for melting point validation, and UV-Vis spectroscopy for refractive index measurements. These properties dictate solvent compatibility, storage conditions (e.g., 2–8°C for stability), and dosing accuracy in biological assays .

Q. How does this compound modulate intracellular calcium ion dynamics in leukemia cells, and what experimental techniques validate these effects?

- Methodological Answer: Calcium flux is measured via Fura-2/AM fluorescent dye, with ratiometric imaging (340/380 nm excitation) quantifying real-time changes. For example, 100 µM this compound induces a 2.5-fold increase in intracellular Ca²⁺ within 60 seconds. Inhibitors like SQ-22536 (10 µM, cAMP pathway blocker) and EGTA (10 mM, Ca²⁺ chelator) are used to dissect signaling mechanisms. Dose-response curves (10–1000 µM) and response cell percentages (e.g., 65% at 1000 µM vs. 10% in controls) provide kinetic and mechanistic insights .

Advanced Research Questions

Q. What strategies are recommended to address discrepancies in reported dose-response relationships for this compound's developmental toxicity in rodent models?

- Methodological Answer: Discrepancies in Hellwig and Jackh (1997) arise from conflicting textual and tabular data (e.g., 10 mmol/kg vs. 1440 mg/kg-d). Supplemental studies at intermediate doses (e.g., 7.5 mmol/kg) and rigorous cross-validation via statistical tools (ANOVA for dose-group comparisons) resolve inconsistencies. CERHR (2003) recommends harmonizing NOAEL/LOAEL thresholds (720/1080 mg/kg-d) by aligning metabolic rates across studies .

Q. How can researchers differentiate the toxicological contributions of this compound from its primary metabolite monoisononyl phthalate (MINP) in developmental studies?

- Methodological Answer: Comparative assays using isotopic labeling (e.g., ¹⁴C-isononyl alcohol) track metabolite formation via LC-MS. In Wistar rats, co-administration of DINP (metabolized to MINP and this compound) and selective inhibitors (e.g., carboxylesterase inhibitors to block MINP generation) isolate developmental effects. Maternal toxicity (e.g., apathy, nasal discharge at 720 mg/kg-d) is distinguished from fetal malformations via histopathology and teratogenicity indices .

Q. What analytical challenges arise in synthesizing high-purity this compound via hydroformylation, and how are they methodologically addressed?

- Methodological Answer: The LP Oxo™ Process hydroformylates mixed octenes (dimerized butenes) under controlled pressure (20–30 bar) and temperature (80–120°C) with rhodium catalysts. Impurities like branched isomers are minimized via fractional distillation, monitored by GC-MS. Purity (>99%) is validated using NMR (¹H and ¹³C) to confirm linearity and absence of olefinic byproducts .

Q. What safety evaluation frameworks are utilized to assess dermal and ocular irritation potential of this compound derivatives in cosmetic chemistry research?

- Methodological Answer: Human repeated insult patch tests (HRIPT) evaluate irritation at use concentrations (e.g., 80% for isodecyl isononanoate). OECD guidelines 404 (dermal) and 405 (ocular) are applied, with endpoints like erythema scores and corneal opacity. UV absorption spectra (200–400 nm) assess phototoxicity, while metabolic studies (e.g., ester cleavage to isononanoic acid) inform systemic toxicity risks .

Q. How should researchers design experiments to isolate maternal toxicity effects from direct developmental impacts in this compound exposure studies?

- Methodological Answer: Split-litter designs in Wistar rats (GD 6–15 exposure) compare dams administered this compound (144–1440 mg/kg-d) with pair-fed controls. Maternal endpoints (body weight, clinical signs) are analyzed separately from fetal parameters (skeletal malformations, organ weights). Placental transfer is quantified via maternal-fetal pharmacokinetic modeling .

Q. What methodologies are employed to quantify residual this compound in esterification reactions during phthalate production?

- Methodological Answer: Post-esterification, excess this compound is removed under reduced pressure (10–20 Torr) and quantified via headspace GC-FID. Neutralization (sodium bicarbonate) and washing (deionized water) steps are validated by titration for residual acidity. DINP purity (>99.5%) is confirmed by FTIR to detect unreacted alcohol peaks (C-O stretch at 1050 cm⁻¹) .

Propriétés

IUPAC Name |

7-methyloctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-9(2)7-5-3-4-6-8-10/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTDKYHPHANITQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058675 | |

| Record name | 7-Methyl-1-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Isononanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2430-22-0, 27458-94-2, 68526-84-1 | |

| Record name | 7-Methyl-1-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2430-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octanol, 7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002430220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isononyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C8-10-iso-, C9-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isononanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Methyl-1-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isononyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C8-10-iso-, C9-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISONONYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY36Z95MC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.